4-Hydroxy-1-[2-(quinolin-2-yl)hydrazinylidene]naphthalen-2(1H)-one
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Overview
Description
4-Hydroxy-1-[2-(quinolin-2-yl)hydrazinylidene]naphthalen-2(1H)-one is a complex organic compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-1-[2-(quinolin-2-yl)hydrazinylidene]naphthalen-2(1H)-one typically involves the condensation of 2-quinolinecarboxaldehyde with 4-hydroxy-1-naphthaldehyde in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-1-[2-(quinolin-2-yl)hydrazinylidene]naphthalen-2(1H)-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-N-oxide derivatives.
Reduction: Reduction reactions can yield various hydrazine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include quinoline-N-oxide derivatives, hydrazine derivatives, and various substituted quinoline compounds .
Scientific Research Applications
4-Hydroxy-1-[2-(quinolin-2-yl)hydrazinylidene]naphthalen-2(1H)-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an antimicrobial and anticancer agent.
Medicine: Investigated for its therapeutic potential in treating various diseases, including infections and cancer.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Hydroxy-1-[2-(quinolin-2-yl)hydrazinylidene]naphthalen-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and interfere with cellular processes, leading to its biological effects. The exact molecular targets and pathways are still under investigation, but it is believed to involve the modulation of signaling pathways related to cell growth and apoptosis .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxyquinolin-2(1H)-one: A simpler quinoline derivative with similar biological activities.
2-Hydroxyquinoline: Another quinoline derivative with antimicrobial properties.
4-Hydroxy-2-quinolone: Known for its pharmaceutical applications.
Uniqueness
4-Hydroxy-1-[2-(quinolin-2-yl)hydrazinylidene]naphthalen-2(1H)-one is unique due to its complex structure, which combines the quinoline and naphthalene moieties. This structural complexity contributes to its diverse biological activities and makes it a valuable compound for scientific research .
Properties
CAS No. |
122175-25-1 |
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Molecular Formula |
C19H13N3O2 |
Molecular Weight |
315.3 g/mol |
IUPAC Name |
4-(quinolin-2-yldiazenyl)naphthalene-1,3-diol |
InChI |
InChI=1S/C19H13N3O2/c23-16-11-17(24)19(14-7-3-2-6-13(14)16)22-21-18-10-9-12-5-1-4-8-15(12)20-18/h1-11,23-24H |
InChI Key |
XRKXHNYXJAQRMT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)N=NC3=C(C=C(C4=CC=CC=C43)O)O |
Origin of Product |
United States |
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